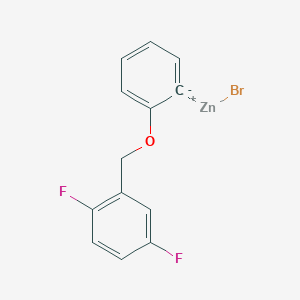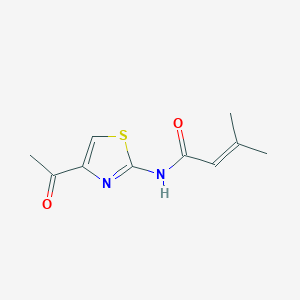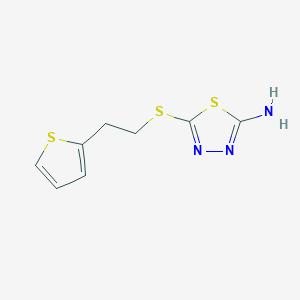![molecular formula C13H11BrOZn B14894815 4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
4-[(Phenoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Phenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is a solution of this compound in THF, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(Phenoxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility and stability of the organozinc compound. The general reaction scheme is as follows:
4-[(Phenoxy)methyl]bromobenzene+Zn→4-[(Phenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity zinc and THF, along with advanced purification techniques to remove any impurities.
化学反応の分析
Types of Reactions
4-[(Phenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding phenoxy derivatives.
Reduction: Undergoes reduction reactions to yield different phenyl derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, aldehydes, and ketones. Typical reaction conditions involve the use of THF as a solvent, with temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Major Products
The major products formed from reactions involving this compound include substituted phenyl compounds, phenoxy derivatives, and various phenylzinc intermediates.
科学的研究の応用
4-[(Phenoxy)methyl]phenylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 4-[(Phenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The phenylzinc moiety acts as a nucleophilic center, attacking electrophilic sites on other molecules to form new bonds. This reactivity is facilitated by the stabilization provided by the THF solvent.
類似化合物との比較
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- Phenylzinc bromide
- Benzylzinc bromide
Uniqueness
4-[(Phenoxy)methyl]phenylzinc bromide is unique due to its specific phenoxy substituent, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of phenoxy-substituted compounds, which are valuable in various fields of research and industry.
特性
分子式 |
C13H11BrOZn |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
bromozinc(1+);phenoxymethylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h2-10H,11H2;1H;/q-1;;+2/p-1 |
InChIキー |
MUQXPWORQVLSCJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
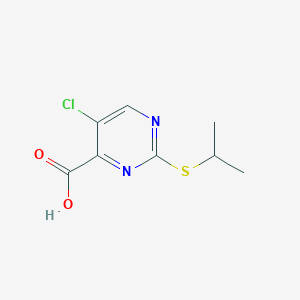
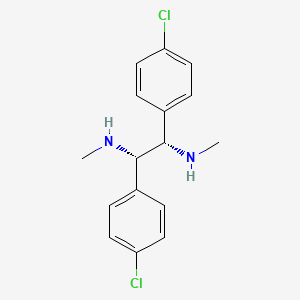
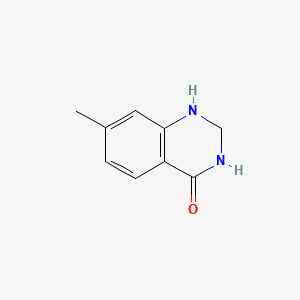
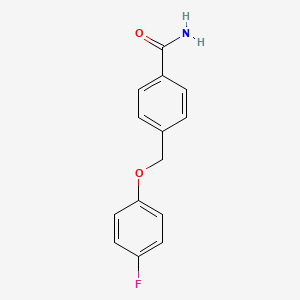
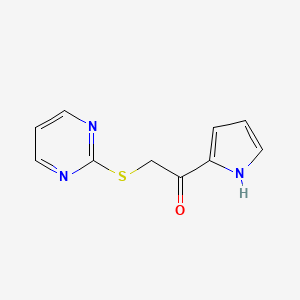
![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
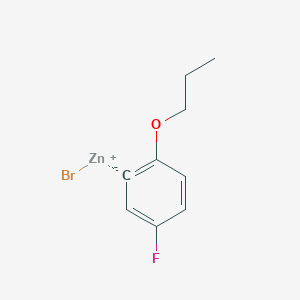
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)

